molecular formula C19H21N3 B1679613 Perlapine CAS No. 1977-11-3

Perlapine

Cat. No. B1679613
CAS RN: 1977-11-3
M. Wt: 291.4 g/mol
InChI Key: PWRPUAKXMQAFCJ-UHFFFAOYSA-N
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Description

Perlapine is sold under the brand names Hypnodine and Pipnodine . It is a hypnotic and sedative of the tricyclic group which is marketed in Japan . It acts primarily as a potent antihistamine, and also has anticholinergic, antiserotonergic, antiadrenergic, and some antidopaminergic activity .


Molecular Structure Analysis

Perlapine has a molecular formula of C19H21N3 . Its average mass is 291.390 Da and its monoisotopic mass is 291.173553 Da .


Physical And Chemical Properties Analysis

Perlapine has a density of 1.2±0.1 g/cm3 . Its boiling point is 437.0±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 69.4±3.0 kJ/mol . The flash point is 218.1±31.5 °C . The index of refraction is 1.646 . The molar refractivity is 90.7±0.5 cm3 .

Scientific Research Applications

  • Antipsychotic Research

    • Summary : Perlapine is a hypnotic and sedative of the tricyclic group . It has been suggested that Perlapine should be reexamined for antipsychotic properties .
    • Methods : The research involves comparing the effects of Perlapine with other antipsychotic drugs, particularly its effect on dopamine receptors .
    • Results : The results suggest discrepancies between the dopamine receptors relevant to antipsychotic activity in humans and those that regulate prolactin secretion in rats .
  • Prolactin Secretion Research

    • Summary : Perlapine has been studied for its effect on prolactin secretion .
    • Methods : The research involves studying the effect of Perlapine on rat plasma prolactin levels .
    • Results : All four drugs (Perlapine, Loxapine, Clothiapine, and Clozapine) increase rat plasma prolactin levels .
  • Motor Activity Depression Research

    • Summary : Perlapine has been studied for its effects on motor activity depression .
    • Methods : The research involves studying the effects of Perlapine on the depression of motor activity .
    • Results : Perlapine has shown prominent effects in the depression of motor activity .
  • Central Muscle-Relaxation Research

    • Summary : Perlapine has been studied for its effects on central muscle relaxation .
    • Methods : The research involves studying the effects of Perlapine on central muscle relaxation .
    • Results : Perlapine has shown prominent effects in central muscle relaxation .
  • Telencephalic Sleep Phase Research

    • Summary : Perlapine has been studied for its effects on the telencephalic sleep phase .
    • Methods : The research involves studying the effects of Perlapine on the telencephalic sleep phase as demonstrated by the EEG of the rat .
    • Results : Perlapine has shown prominent effects in increasing the telencephalic sleep phase .
  • DREADDs Research

    • Summary : Perlapine has been suggested as a potential ligand for certain Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) .
    • Methods : The research involves studying the effects of Perlapine on DREADDs .
    • Results : Perlapine is a potent agonist at muscarinic-based DREADDs .
  • Antihistamine Research

    • Summary : Perlapine acts primarily as a potent antihistamine .
    • Methods : The research involves studying the effects of Perlapine on histamine receptors .
    • Results : Perlapine has shown prominent effects as an antihistamine .
  • Anticholinergic Research

    • Summary : Perlapine also has anticholinergic properties .
    • Methods : The research involves studying the effects of Perlapine on cholinergic receptors .
    • Results : Perlapine has shown prominent effects as an anticholinergic .
  • Antiserotonergic Research

    • Summary : Perlapine has antiserotonergic activity .
    • Methods : The research involves studying the effects of Perlapine on serotonin receptors .
    • Results : Perlapine has shown prominent effects as an antiserotonergic .
  • Antiadrenergic Research

    • Summary : Perlapine has antiadrenergic activity .
    • Methods : The research involves studying the effects of Perlapine on adrenergic receptors .
    • Results : Perlapine has shown prominent effects as an antiadrenergic .
  • Antidopaminergic Research

    • Summary : Perlapine has some antidopaminergic activity .
    • Methods : The research involves studying the effects of Perlapine on dopamine receptors .
    • Results : Perlapine has shown some effects as an antidopaminergic .
  • Dopamine D1 Receptor Research

    • Summary : Perlapine retains higher affinity for the dopamine D1 receptor .
    • Methods : The research involves studying the effects of Perlapine on dopamine D1 receptors .
    • Results : Perlapine has shown prominent effects on dopamine D1 receptors .
  • Hypnotic and Sedative Research

    • Summary : Perlapine is marketed in Japan under the brand names Hypnodine and Pipnodine as a hypnotic and sedative of the tricyclic group .
    • Methods : The research involves studying the effects of Perlapine as a hypnotic and sedative .
    • Results : Perlapine has shown prominent effects as a hypnotic and sedative .
  • Sleep Research

    • Summary : Perlapine has been studied for its effects on sleep .
    • Methods : The research involves studying the effects of Perlapine on the sleep of subjects .
    • Results : Perlapine decreased intra-sleep restlessness (frequency of shifts into stage 1 sleep or wakefulness) and also decreased paradoxical sleep duration, but did not alter stages 3+4 sleep .
  • Dopamine D2 Receptor Research

    • Summary : Perlapine has relatively weak affinity for the dopamine D2 receptor .
    • Methods : The research involves studying the effects of Perlapine on dopamine D2 receptors .
    • Results : Perlapine is said to be ineffective as an antipsychotic due to its weak affinity for the dopamine D2 receptor .
  • Serotonin 5-HT2A Receptor Research

    • Summary : Perlapine has been studied for its effects on the serotonin 5-HT2A receptor .
    • Methods : The research involves studying the effects of Perlapine on the serotonin 5-HT2A receptor .
    • Results : Perlapine has shown prominent effects on the serotonin 5-HT2A receptor .
  • α1-Adrenergic Receptor Research

    • Summary : Perlapine has been studied for its effects on the α1-adrenergic receptor .
    • Methods : The research involves studying the effects of Perlapine on the α1-adrenergic receptor .
    • Results : Perlapine has shown prominent effects on the α1-adrenergic receptor .
  • α2-Adrenergic Receptor Research

    • Summary : Perlapine has been studied for its effects on the α2-adrenergic receptor .
    • Methods : The research involves studying the effects of Perlapine on the α2-adrenergic receptor .
    • Results : Perlapine has shown prominent effects on the α2-adrenergic receptor .

Safety And Hazards

Perlapine should be handled with care to avoid breathing dust/fume/gas/mist/vapours/spray . Prolonged or repeated exposure should be avoided . Safety goggles with side-shields should be worn for eye protection . Protective gloves should be used for hand protection . Impervious clothing should be worn for skin and body protection . A suitable respirator should be used for respiratory protection .

Future Directions

Perlapine has been suggested as a potential ligand for certain DREADDs . It is a potent agonist at muscarinic based DREADDs such as the excitatory hM3Dq, hM1Dq and inhibitory hM4Di DREADDs . It exhibits >10,000-fold selectivity for hM3Dq over wildtype hM3 and interacts with wildtype hM1 and hM4 receptors with relatively low affinity .

properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-11H-benzo[c][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-21-10-12-22(13-11-21)19-17-8-4-2-6-15(17)14-16-7-3-5-9-18(16)20-19/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRPUAKXMQAFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048758
Record name Perlapine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perlapine

CAS RN

1977-11-3
Record name Perlapine
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URL https://commonchemistry.cas.org/detail?cas_rn=1977-11-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perlapine [USAN:INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PERLAPINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291840
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Record name Perlapine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-Methyl-1-piperazinyl)-11H-dibenz[b,e]azepine
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Record name PERLAPINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
442
Citations
G Stille, A Sayers, H Lauener, E Eichenberger - Psychopharmacologia, 1973 - Springer
Pharmacological studies of perlapine, a new dibenzoheteroepine derivative, have shown that its most prominent effects are depression of motor activity, central muscle-relaxation, and …
Number of citations: 31 link.springer.com
S Wilk, M Stanley - European Journal of Pharmacology, 1977 - Elsevier
… that perlapine should be re-evaluated clinically. We predict that such trials will reveal that perlapine does … we thought it would be of interest to study the effects of perlapine in our system. …
Number of citations: 26 www.sciencedirect.com
HY Meltzer, RG Fessler, VS Fang - Psychopharmacology, 1977 - Springer
… Although the latter three compounds are antipsychotic, perlapine has not been reported to … , perlapine, clothiapine, and clozapine. These results suggest that either perlapine should be …
Number of citations: 8 link.springer.com
HR Bürki, W Ruch, H Asper - Psychopharmacologia, 1975 - Springer
… , thioridazine and perlapine impair the arousal reaction induced by arecoline or by electrical stimulation of the reticular formation. Perlapine and … Neither clozapine nor perlapine or thio- …
Number of citations: 135 link.springer.com
SR Allen, I Oswald - Psychopharmacologia, 1973 - Springer
Perlapine is a new hypnotic and in a pilot study of its effects on the sleep of two normal subjects 10 mg decreased intra-sleep restlessness (frequency of shifts into stage 1 sleep or …
Number of citations: 5 link.springer.com
S Ando, M Ishido, Y Hayano, T Seino… - … /Japanese Journal of …, 1970 - jstage.jst.go.jp
The sleep durations described by the patients tended to be shorter than the nurses' estimates and calculated values, but with these, also, there was no significant difference. The ED50's …
Number of citations: 3 www.jstage.jst.go.jp
T YANAGITA, S TAKAHASHI - Journal of Pharmacology and Experimental …, 1973 - ASPET
… and oxazolam, but not by benzoctamine, perlapine or chlorpromazine. The former group of … By the criteria of our experimental design, benzoctamine and perlapine were found to be …
Number of citations: 196 jpet.aspetjournals.org
PC Waldmeier, L Maitre - Journal of Neurochemistry, 1976 - Wiley Online Library
… or lacking (benzoctamine and perlapine) antipsychotic activity … perlapine and chlorpromazine. By contrast, haloperidol was … Benzoctamine, perlapine and chlorpromazine increased HVA …
Number of citations: 87 onlinelibrary.wiley.com
RD Spealman - Psychopharmacology, 1985 - Springer
… The present study therefore examined the effects of selected unsubstituted (perlapine and 106-094), 8-chlorine-substituted (clozapine), and 2-chlorine-substituted (loxapine, clothiapine, …
Number of citations: 7 link.springer.com
E Eichenberger - Psychiatry the State of the Art: Volume 3 …, 1984 - Springer
… Figure 1 shows the chemical structures of clozapine, perlapine and fluperlapine. Clozapine is a dibenzodiazepine, whereas perlapine and fluperlapine are dibenzazepines. …
Number of citations: 47 link.springer.com

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